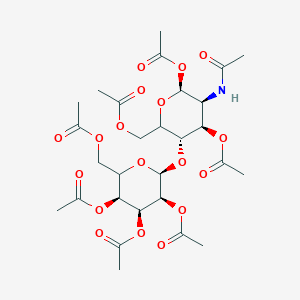

N-Acetyllactosamine heptaacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyllactosamine heptaacetate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetyl and acetamido groups, contributing to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyllactosamine heptaacetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane structure, followed by the sequential addition of acetamido and acetyloxy groups. Common reagents used in these reactions include acetic anhydride, acetamide, and various catalysts to facilitate the acetylation and amidation processes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyllactosamine heptaacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

Oxidation: Oxidative reactions can convert the acetamido groups to nitro groups or other oxidized forms.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Substitution: Nucleophiles such as sodium azide or ammonia are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or oxidized forms, which can have different chemical and biological properties.

Applications De Recherche Scientifique

Biochemical Research Applications

- Lectin Interaction Studies

-

Inhibition Studies

- It serves as a substrate in studies involving galactosidases and other glycosyltransferases, enabling researchers to investigate enzyme kinetics and inhibition mechanisms. For instance, its role in inhibiting galectin-3 has been highlighted as significant for therapeutic applications in cancer treatment .

- Glycan Microarrays

Medicinal Chemistry Applications

- Drug Development

- Immunomodulation

Glycoscience Applications

- Structural Biology

- Blood Group Antigen Studies

Case Studies

Case Study 1: Galectin Inhibition

A study published in Bioconjugate Chemistry demonstrated that this compound effectively inhibits galectin-3 binding to its ligands, suggesting its potential as a therapeutic agent against fibrosis and cancer metastasis . The research involved biochemical assays that confirmed the binding affinity of the compound compared to other known inhibitors.

Case Study 2: Glycan Microarray Utilization

In another study, researchers utilized this compound on glycan microarrays to profile interactions with various lectins derived from plants and pathogens. The findings provided insights into the specificity of lectin binding, which is critical for understanding pathogen recognition mechanisms .

Mécanisme D'action

The mechanism of action of N-Acetyllactosamine heptaacetate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The compound’s ability to undergo hydrolysis and oxidation also plays a role in its biological effects, as these reactions can generate active metabolites that interact with cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

- [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(methoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Uniqueness

N-Acetyllactosamine heptaacetate is unique due to its specific arrangement of acetamido and acetyloxy groups, which confer distinct chemical and biological properties. The presence of multiple acetyl groups enhances its reactivity and potential for modification, making it a versatile compound for various applications.

Activité Biologique

N-Acetyllactosamine heptaacetate (LacNAc heptaacetate) is a synthetic derivative of N-acetyllactosamine, a disaccharide that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its interactions with lectins, implications in disease pathology, and potential therapeutic applications.

This compound is characterized by its heptaacetylated form, which enhances its solubility and stability. The compound can be synthesized through multiple steps starting from lactose, involving acetylation reactions that yield high-purity products suitable for biological studies .

1. Interaction with Lectins

N-Acetyllactosamine serves as a specific target for various lectins, which are proteins that bind carbohydrates. The LacNAc motif is crucial for the recognition events in cellular interactions, particularly in immune responses and cell signaling pathways. Studies have shown that LacNAc can inhibit the adherence of pathogenic bacteria like Escherichia coli to epithelial cells, suggesting its role as a protective agent against infections .

| Lectin | Binding Affinity to LacNAc | Biological Role |

|---|---|---|

| Galectin-1 | High | Modulates immune responses and cell adhesion |

| E-selectin | Moderate | Mediates leukocyte adhesion during inflammation |

| UEA-I | Low | Involved in plant defense mechanisms |

2. Role in Disease Pathology

N-Acetyllactosamine has been implicated in various diseases, particularly cancer. It acts as a biomarker for certain cancer types due to its overexpression on tumor cells. For instance, the presence of LacNAc structures on glycoproteins can enhance tumor cell proliferation and metastasis . Additionally, modifications of LacNAc residues influence the interaction of cancer cells with the immune system, thereby affecting tumor progression.

3. Therapeutic Applications

Research indicates that this compound may enhance the stability and efficacy of therapeutic peptides like glucagon-like peptide-1 (GLP-1), which is used in diabetes treatment. By protecting GLP-1 from enzymatic degradation, LacNAc derivatives can prolong its action in vivo, leading to improved glycemic control .

Case Study 1: Inhibition of Bacterial Adhesion

A study demonstrated that LacNAc heptaacetate significantly inhibited the adherence of Enteropathogenic E. coli (EPEC) to human epithelial type 2 (HEp-2) cells. The compound was shown to block bacterial binding sites effectively, reducing infection rates in vitro by up to 70% compared to controls .

Case Study 2: Cancer Biomarker

In another study involving breast cancer patients, elevated levels of LacNAc-containing glycoproteins were correlated with advanced disease stages. The presence of these glycoproteins was associated with poor prognosis and increased metastatic potential .

Research Findings

Recent findings highlight the multifaceted roles of this compound:

- Stability Enhancement : It has been shown to stabilize therapeutic proteins by preventing proteolytic cleavage.

- Cell Surface Modifications : The compound facilitates modifications on cell surface glycans, enhancing targeted drug delivery systems.

- Immune Modulation : LacNAc derivatives can modulate immune responses by altering glycan structures on immune cells.

Propriétés

IUPAC Name |

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19?,20?,21-,22+,23-,24+,25-,26-,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWMUHXXMTTHP-IPOZJNLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@H]([C@H]([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.